6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Overview
Description
6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-imino-1-(2-methoxyethyl)-10-methyl-3-[(4-methylphenyl)sulfonyl]-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one is 438.13617637 g/mol and the complexity rating of the compound is 1070. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacokinetic Studies
Pharmacokinetic studies on related compounds can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. For instance, the pharmacokinetics of pyronaridine, an anti-malarial developed in China, were studied in patients with malaria. The study highlighted its rapid absorption and extensive tissue distribution, providing valuable information for understanding similar compounds' behavior within the body (Feng et al., 1987) .
Receptor Binding Studies
Research on receptor binding studies, such as those involving 5-HT(1A) receptors in healthy volunteers using [(18)f]p-MPPF, can elucidate how compounds interact with specific brain receptors. These interactions are crucial for understanding the therapeutic potentials of drugs for neurological conditions (Passchier et al., 2000) .
Hemodynamic Effects
Investigating the hemodynamic effects of new compounds, such as AR-L 115 BS, in patients with cardiovascular issues, provides insights into their potential therapeutic benefits. These studies assess the effects on cardiac output, pulmonary pressure, and systemic blood pressure, which are critical for developing cardiovascular drugs (Wollschläger et al., 1981) 3.
Metabolic Pathways and Toxicity Studies
Understanding the metabolic pathways and potential toxicity of chemical compounds through studies like those investigating the environmental exposure to organophosphorus and pyrethroid pesticides is essential. These studies contribute to safety assessments and regulatory compliance for the use of chemicals in various applications (Lewis et al., 2001) .
Properties
IUPAC Name |
6-imino-7-(2-methoxyethyl)-11-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14-6-8-16(9-7-14)31(28,29)18-13-17-21(25(19(18)23)11-12-30-3)24-20-15(2)5-4-10-26(20)22(17)27/h4-10,13,23H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHALDMDMBKKXDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C(=CC=CN4C3=O)C)N(C2=N)CCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371128-15-3 | |
Record name | 2-IMINO-1-(2-METHOXYETHYL)-10-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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